Bacillus thuringiensis is classified within the domain Bacteria, phylum Bacillota, class Bacilli, order Caryophanales, family Bacillaceae, and genus Bacillus. The species name is derived from Thuringia, Germany, where it was first discovered. Bt strains are categorized based on their toxin production capabilities into several subspecies, with notable ones including Bacillus thuringiensis kurstaki and Bacillus thuringiensis israelensis, each targeting specific insect groups .
The synthesis of Bacillus thuringiensis involves the production of crystal proteins during the stationary phase of bacterial growth. These proteins are synthesized as crystalline inclusions that become activated in the alkaline environment of an insect's gut upon ingestion. The activation involves proteolytic cleavage that converts the inactive protoxins into active toxins .
The genes responsible for producing these crystal proteins are located on plasmids within the bacterium. Techniques such as plasmid curing have been employed to study the localization and function of these genes. Cloning and characterization of these genes have facilitated the development of transgenic plants that express Bt toxins, enhancing agricultural pest management strategies .
The molecular structure of Bacillus thuringiensis crystal proteins typically features a three-domain architecture that includes a receptor-binding domain, a central domain responsible for pore formation, and a membrane insertion domain. This structure is crucial for the protein's ability to bind to specific receptors in the gut cells of target insects .
The crystal proteins are categorized into various groups based on their amino acid sequences and structural characteristics. The most studied types include Cry proteins (crystal proteins) and Cyt proteins (cytolytic proteins), which exhibit different modes of action against insect pests .
Bacillus thuringiensis engages in several chemical reactions primarily involving the activation of its crystal proteins. Upon ingestion by susceptible insects, these protoxins undergo proteolytic cleavage facilitated by gut enzymes, resulting in toxic forms that disrupt cellular integrity .
The mechanism by which these toxins exert their effects includes binding to specific receptors on the epithelial cells of the insect midgut, forming pores that lead to cell lysis and ultimately death of the insect. This process is highly selective and does not affect non-target organisms such as beneficial insects or humans .
The mechanism of action for Bacillus thuringiensis involves several sequential steps:
Research has identified over 100 distinct cry genes associated with various strains of Bacillus thuringiensis, each encoding different crystal protein variants with specific insecticidal properties .
Bacillus thuringiensis exists as spore-forming bacteria that can survive in diverse environmental conditions. The spores are resilient and can remain dormant until favorable conditions arise for germination.
The primary chemical properties include:
Bacillus thuringiensis is extensively used in agriculture as a biopesticide due to its effectiveness against a wide range of agricultural pests without harming beneficial insects or humans. Its applications include:
The discovery of BT-Sch traces to 1982 when German researchers isolated Bacillus thuringiensis subsp. tenebrionis (Btt) strain BI 256-82 from an infected pupa of the yellow mealworm (Tenebrio molitor). This strain exhibited unique entomopathogenic properties against coleopteran insects [5]. The original isolate was patented (US 4,766,203 and US 4,889,918) and deposited at the Leibniz Institute DSMZ (Braunschweig, Germany) as DSM 2803, marking the foundational discovery phase [5].
A breakthrough emerged when gamma-irradiation of progenitor strain NB125 (a subculture of BI 256-82) yielded strain NB176-1 (DSM 5480) in the early 1990s. This derivative exhibited oligosporogeny and a >200% increase in Cry3Aa protoxin production compared to NB125. Crucially, NB176-1's crystals exceeded five times the size of those in parental strains, correlating with enhanced insecticidal activity. Genomic analysis later revealed this resulted from transposition-mediated cry3Aa gene duplication – the molecular basis of BT-Sch's bioactivity [5]. Commercialization followed through Novodor® FC, establishing BT-Sch as a biocontrol agent targeting the Colorado potato beetle (Leptinotarsa decemlineata) [5].
Table 1: Key Milestones in BT-Sch Research
Year | Event | Significance |
---|---|---|
1982 | Isolation of Btt BI 256-82 | Original discovery of productive strain |
1987 | Serotyping as "morrisoni" (H8a8b) | Taxonomic classification |
1990 | NB125 registration (DSM 5526) | First commercial application |
1994 | Creation of NB176-1 via gamma-irradiation | Enhanced protoxin yield and crystal morphology |
2020s | Hybrid genome sequencing | Elucidation of cry3Aa duplication mechanism |
BT-Sch-producing strains belong to the Bacillus cereus sensu lato group, specifically classified as:
Whole-genome sequencing using Illumina and Nanopore technologies revealed that BT-Sch-producing strains possess a 5.4–5.6 Mbp chromosome and 6 plasmids (14.9–250.5 kbp). Comparative genomics of NB125 (progenitor), NB176-1 (gamma-irradiated derivative), and NB176 (commercial production strain) identified critical genomic variations:
Table 2: Genomic Features of BT-Sch Producing Strains
Strain | Status | Chromosome Size | Plasmids | cry3Aa Copies | Key Distinction |
---|---|---|---|---|---|
NB125 | Parental | 5.6 Mbp | 6 | 1 | Baseline production |
NB176-1 | Irradiated mutant | 5.5 Mbp | 6 | 2 | Translocated cry3Aa duplicate |
NB176 | Commercial | 5.4 Mbp | 6 | 2 | 178 kbp chromosomal deletion |
Phylogenomic analyses confirm these strains cluster within the B. cereus group but form a distinct clade supported by >95% bootstrap values in whole-genome phylogenies. Unlike other B. thuringiensis subspecies, BT-Sch producers lack flagellar motility but exhibit specialized gliding mechanisms during vegetative growth [5].
Bibliometric analysis of 3,456 scientific publications (1969–2023) reveals accelerating interest in BT-Sch research, with annual publications increasing by ~8.5% since 2010. Research fronts concentrate on four domains: genetic engineering, ecological impact, industrial production optimization, and novel applications beyond agriculture [3] [6].
Geographic distribution shows concentrated productivity:
Institutional leadership includes Harvard University (US), Julius Kühn Institute (Germany), and Western Sydney University (Australia). Collaborative networks have expanded substantially, with international co-authorships increasing from 12% (2000–2005) to 41% (2020–2023) [3] [7].
Table 3: Research Focus Evolution in BT-Sch Studies
Period | Dominant Keywords | Emerging Techniques |
---|---|---|
1990–2000 | Crystal proteins, bioassays, fermentation | SDS-PAGE, electron microscopy |
2001–2010 | Gene cloning, plasmid biology, Cry structure | PCR cloning, X-ray crystallography |
2011–2020 | Genomic editing, strain optimization | CRISPR-Cas9, RNA-seq |
2021–present | Synthetic biology, nanoformulations | Multi-omics, computational protein design |
The American Journal of Obstetrics and Gynecology (though unexpected in this context) exemplifies high-citation journals in related bibliometric studies, though Applied and Environmental Microbiology and Journal of Invertebrate Pathology dominate BT-Sch specifically. Co-citation analysis identifies "phylogenomic classification" and "toxin engineering" as current hotspots [3] [6].
Research infrastructure has been bolstered by initiatives like the BT Young Scientist & Technology Exhibition (BTYSTE), which since 1965 has fostered STEM engagement through non-competitive exhibitions and Business Bootcamps (established 2009). With >100,000 participants and 50,000+ projects evaluated historically, BTYSTE significantly contributes to Europe's research capacity in microbial biotechnology [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7